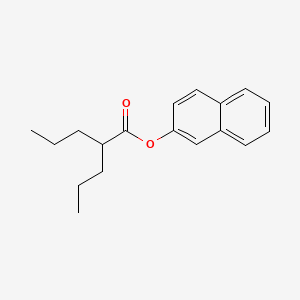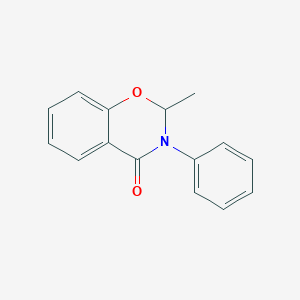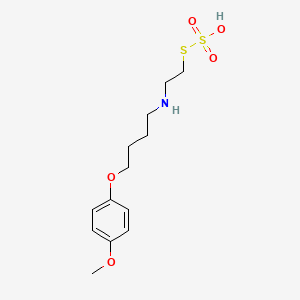
S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C13H21NO4S2. This compound is known for its unique structure, which includes a thiosulfate group, an aminoethyl chain, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 4-(p-Methoxyphenyloxy)butylamine with ethylene sulfide to form the intermediate product, which is then reacted with thiosulfuric acid to yield the final compound. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
科学的研究の応用
S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The aminoethyl chain and methoxyphenyl group contribute to the compound’s binding affinity and specificity for certain enzymes and receptors.
類似化合物との比較
Similar Compounds
- S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Uniqueness
S-2-((4-(p-Methoxyphenyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific research applications.
特性
CAS番号 |
21224-86-2 |
|---|---|
分子式 |
C13H21NO5S2 |
分子量 |
335.4 g/mol |
IUPAC名 |
1-methoxy-4-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C13H21NO5S2/c1-18-12-4-6-13(7-5-12)19-10-3-2-8-14-9-11-20-21(15,16)17/h4-7,14H,2-3,8-11H2,1H3,(H,15,16,17) |
InChIキー |
ITIHKDXKSDQGGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


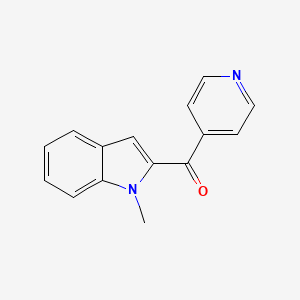
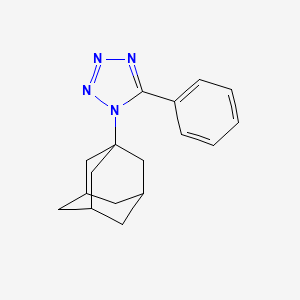
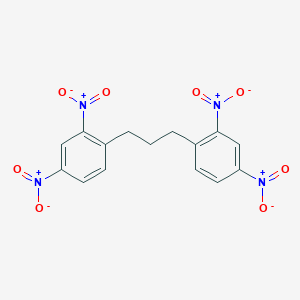
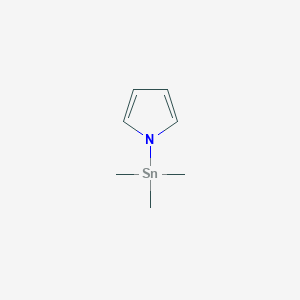
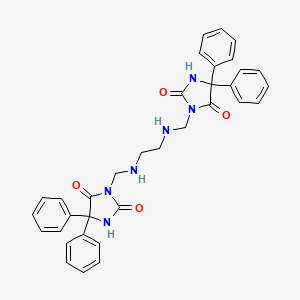
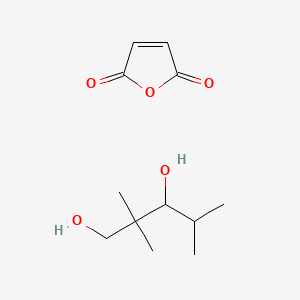


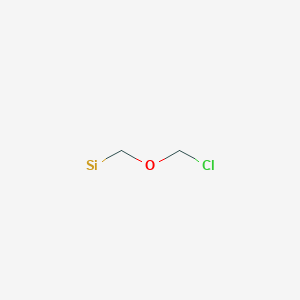
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

